molecular formula C11H6Br2N2O B1589732 Bis(5-bromo-2-pyridinyl)methanone CAS No. 656828-00-1

Bis(5-bromo-2-pyridinyl)methanone

Cat. No.: B1589732
CAS No.: 656828-00-1
M. Wt: 341.99 g/mol
InChI Key: IJJXZGQQYXFQSW-UHFFFAOYSA-N
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Description

Bis(5-bromo-2-pyridinyl)methanone: is an organic compound with the molecular formula C₁₁H₆Br₂N₂O It is characterized by the presence of two bromine atoms attached to pyridine rings, which are connected through a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(5-bromo-2-pyridinyl)methanone typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Bis(5-bromo-2-pyridinyl)methanone can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the pyridine rings.

    Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Compounds: Reactants in the Suzuki–Miyaura coupling.

    Nucleophiles: For substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.

Mechanism of Action

The mechanism by which Bis(5-bromo-2-pyridinyl)methanone exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of bromine atoms and the methanone group allows it to interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones. These interactions can influence biological pathways and processes, leading to its observed antimicrobial and antifungal activities.

Comparison with Similar Compounds

  • Bis(5-chloro-2-pyridinyl)methanone
  • Bis(5-fluoro-2-pyridinyl)methanone
  • Bis(5-iodo-2-pyridinyl)methanone

Uniqueness: Bis(5-bromo-2-pyridinyl)methanone is unique due to the specific positioning of bromine atoms on the pyridine rings, which influences its reactivity and the types of reactions it can undergo. Compared to its chloro, fluoro, and iodo analogs, the bromine atoms provide a balance of reactivity and stability, making it particularly useful in various synthetic applications .

Properties

IUPAC Name

bis(5-bromopyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Br2N2O/c12-7-1-3-9(14-5-7)11(16)10-4-2-8(13)6-15-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJXZGQQYXFQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C(=O)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464916
Record name BIS(5-BROMO-2-PYRIDINYL)METHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656828-00-1
Record name BIS(5-BROMO-2-PYRIDINYL)METHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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